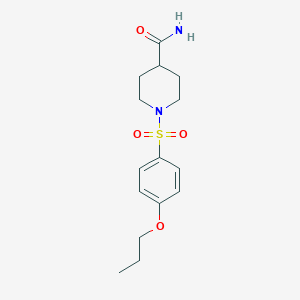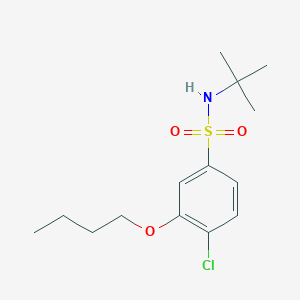
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide is an organic compound with a complex structure that includes a butoxy group, a tert-butyl group, a chlorobenzene ring, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 4-chlorobenzenesulfonamide, followed by the introduction of the butoxy and tert-butyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The butoxy and tert-butyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
4-chlorobenzenesulfonamide: Lacks the butoxy and tert-butyl groups, making it less lipophilic.
N-tert-butyl-4-chlorobenzenesulfonamide: Similar structure but without the butoxy group.
3-butoxy-4-chlorobenzenesulfonamide: Similar structure but without the tert-butyl group.
Uniqueness
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not observed in the similar compounds listed above. The presence of both butoxy and tert-butyl groups enhances its lipophilicity and potential interactions with biological targets.
特性
CAS番号 |
914236-22-9 |
|---|---|
分子式 |
C14H22ClNO3S |
分子量 |
319.8g/mol |
IUPAC名 |
3-butoxy-N-tert-butyl-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO3S/c1-5-6-9-19-13-10-11(7-8-12(13)15)20(17,18)16-14(2,3)4/h7-8,10,16H,5-6,9H2,1-4H3 |
InChIキー |
IZJOXVJFBUQKFB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Cl |
正規SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B511623.png)
![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B511629.png)
amine](/img/structure/B511631.png)
![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclopentylamine](/img/structure/B511634.png)
amine](/img/structure/B511635.png)
![(Tert-butyl)[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]amine](/img/structure/B511636.png)
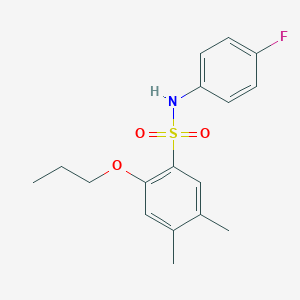
![N-[4-(4,5-dimethyl-2-propoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B511638.png)
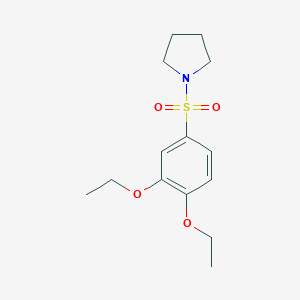
![4-Chloro-1-ethoxy-2-[(2-methylbenzimidazolyl)sulfonyl]benzene](/img/structure/B511643.png)
amine](/img/structure/B511647.png)
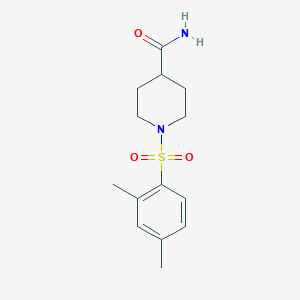
![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511666.png)
